2-(2-Acetamido-4-(4-bromophenyl)thiazol-5-yl)acetic acid
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Overview
Description
2-(2-Acetamido-4-(4-bromophenyl)thiazol-5-yl)acetic acid is a compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetamido-4-(4-bromophenyl)thiazol-5-yl)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a bromophenyl derivative with a thioamide under acidic conditions.
Acetic Acid Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Acetamido-4-(4-bromophenyl)thiazol-5-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
2-(2-Acetamido-4-(4-bromophenyl)thiazol-5-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Acetamido-4-(4-bromophenyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminothiazol-4-yl)acetic acid: Similar structure but with an amino group instead of an acetamido group.
4-(4-Bromophenyl)thiazol-2-amine: Contains a bromophenyl group but lacks the acetic acid moiety.
Uniqueness
2-(2-Acetamido-4-(4-bromophenyl)thiazol-5-yl)acetic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the acetamido group enhances its potential as a drug candidate, while the bromophenyl group allows for further chemical modifications.
Properties
Molecular Formula |
C13H11BrN2O3S |
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Molecular Weight |
355.21 g/mol |
IUPAC Name |
2-[2-acetamido-4-(4-bromophenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C13H11BrN2O3S/c1-7(17)15-13-16-12(10(20-13)6-11(18)19)8-2-4-9(14)5-3-8/h2-5H,6H2,1H3,(H,18,19)(H,15,16,17) |
InChI Key |
BFVOXURDGALDAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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